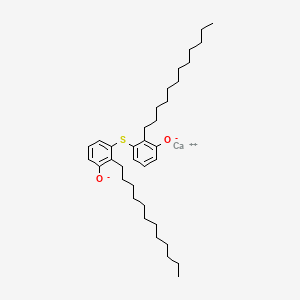
calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate, also known as calcium thiobis[dodecylphenolate], is a chemical compound with the molecular formula C36H56CaO2S. This compound is characterized by its unique structure, which includes two dodecyl groups and a sulfanylphenolate moiety. It is primarily used in various industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate typically involves the reaction of dodecylphenol with sulfur and calcium hydroxide. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.
Substitution: The phenolate groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenolates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiallergic properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate involves its interaction with various molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as its antimicrobial or antiallergic activities.
Comparison with Similar Compounds
Similar Compounds
3-O-Dodecyl-L-ascorbic Acid: Known for its antiallergic activity.
2-O-Alkyl-L-ascorbic Acids: Similar in structure but with different alkyl groups.
Calcium Thiobis[octylphenolate]: Similar structure but with octyl groups instead of dodecyl.
Properties
CAS No. |
26998-97-0 |
|---|---|
Molecular Formula |
C36H56CaO2S |
Molecular Weight |
593.0 g/mol |
IUPAC Name |
calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate |
InChI |
InChI=1S/C36H58O2S.Ca/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(37)27-23-29-35(31)39-36-30-24-28-34(38)32(36)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30,37-38H,3-22,25-26H2,1-2H3;/q;+2/p-2 |
InChI Key |
CKBXIYXJPWPKFD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC=C1SC2=CC=CC(=C2CCCCCCCCCCCC)[O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















